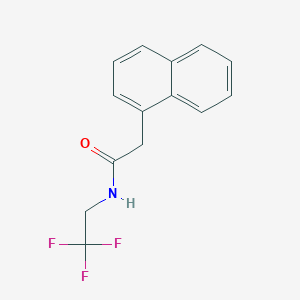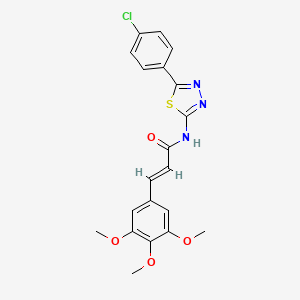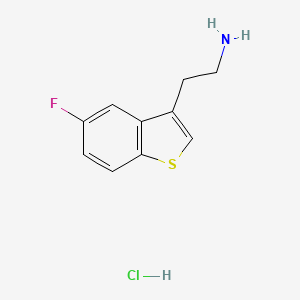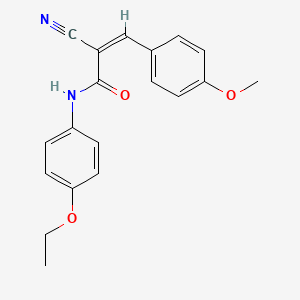![molecular formula C23H14N2O7 B2359364 N-[3-(1,3-benzodioxol-5-il)-4-oxo-cromen-2-il]-3-nitrobenzamida CAS No. 879460-78-3](/img/structure/B2359364.png)
N-[3-(1,3-benzodioxol-5-il)-4-oxo-cromen-2-il]-3-nitrobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Mecanismo De Acción
Target of Action
The primary target of this compound is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in numerous cellular processes, including cell differentiation, proliferation, and apoptosis. It is also involved in various diseases such as cancer, neurodegenerative disorders, and diabetes .
Mode of Action
Similar compounds have been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This suggests that the compound may inhibit the activity of GSK-3β, thereby disrupting the normal cell cycle and leading to cell death .
Biochemical Pathways
The compound’s interaction with GSK-3β potentially affects multiple biochemical pathways. GSK-3β is involved in the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation. By inhibiting GSK-3β, the compound may disrupt this pathway, leading to changes in cell growth and survival .
Result of Action
The compound’s interaction with GSK-3β and its subsequent effects on cellular pathways can lead to various molecular and cellular effects. As mentioned, similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have potential anticancer effects.
Análisis Bioquímico
Biochemical Properties
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide interacts with various enzymes and proteins in biochemical reactions. Specifically, it modulates microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This interaction with tubulin, a key protein in cell division, is a critical aspect of its biochemical activity.
Cellular Effects
The effects of N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide on cells are profound. It influences cell function by causing mitotic blockade, which leads to cell apoptosis. This impact on cell signaling pathways, gene expression, and cellular metabolism makes it a compound of interest in cancer research.
Molecular Mechanism
The molecular mechanism of action of N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide involves binding interactions with biomolecules, specifically tubulin. By inhibiting tubulin polymerization or stabilizing microtubule structure, it exerts its effects at the molecular level.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Synthesis of the Chromone Core: The chromone core can be synthesized via the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Coupling Reactions: The benzodioxole and chromone intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the desired product.
Nitration: The final step involves the nitration of the coupled product to introduce the nitro group, followed by amidation to form the nitrobenzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction of the nitro group can be achieved using hydrogenation or metal hydrides to form amino derivatives.
Substitution: The benzodioxole and chromone moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated products depending on the substituents used.
Comparación Con Compuestos Similares
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
Benzodioxole derivatives: Various benzodioxole derivatives have been investigated for their biological activities, including antioxidant and antidiabetic properties.
Uniqueness
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide stands out due to its unique combination of structural motifs, which confer distinct biological activities and make it a valuable compound for further research and development.
Propiedades
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O7/c26-21-16-6-1-2-7-17(16)32-23(20(21)13-8-9-18-19(11-13)31-12-30-18)24-22(27)14-4-3-5-15(10-14)25(28)29/h1-11H,12H2,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZRJAUWUAOSRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(OC4=CC=CC=C4C3=O)NC(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1-(3-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2359284.png)
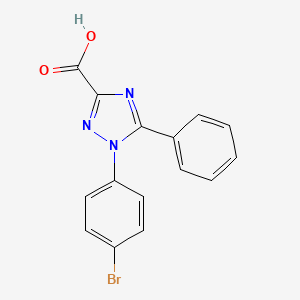
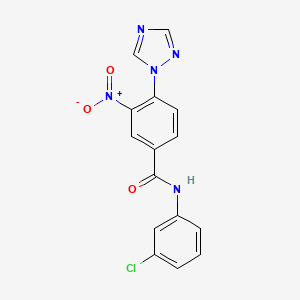
![N-(4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B2359289.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2359290.png)
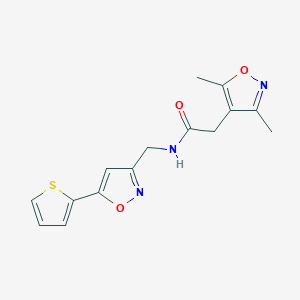
![(4-Methyl-3-nitrophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2359295.png)
